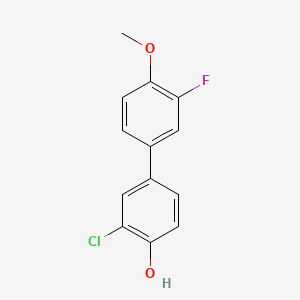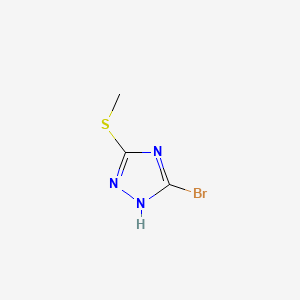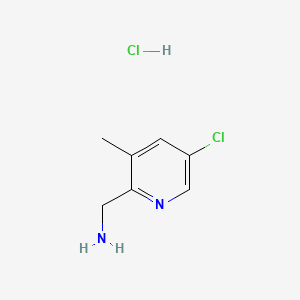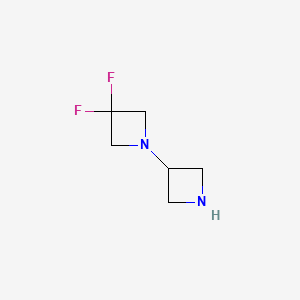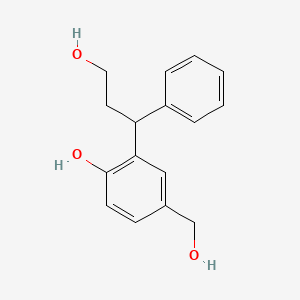
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a chemical compound with the molecular formula C16H18O3 . It is also known by other names such as Fesoterodine Impurity 19 and 2-Hydroxy-5-(hydroxymethyl)-gamma-phenyl-benzenepropanol .
Physical And Chemical Properties Analysis
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- has a molecular weight of 258.31 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Research on compounds related to benzenepropanol, such as phenolic compounds found in olives, olive oil, and wine, highlights their significant antimicrobial and antioxidant properties. These compounds, including tyrosol (2-(4-hydroxyphenyl)ethanol) and hydroxytyrosol (2-(3,4-dihydroxyphenyl)ethanol), have been studied for their high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. They have potential applications in various medical fields, including dentistry, due to their ability to combat inflammation, oxidative stress, and tumor growth. These findings suggest that benzenepropanol-related compounds could be valuable in developing therapeutic agents with antimicrobial and antioxidant activities (Ramos et al., 2020).
Environmental and Occupational Health
Benzene and its derivatives, closely related to benzenepropanol, have been extensively studied for their environmental and occupational health impacts. Exposure to benzene, a well-known carcinogen, and its primary metabolites (phenol, catechol, hydroquinone) is associated with various malignancies, especially in occupational settings. Research underscores the need for further studies to understand the carcinogenic roles of benzene and its metabolites in nonhematopoietic malignancies and emphasizes the significance of monitoring occupational exposures to prevent health damages, including premature ovarian failure (POF) potentially linked to chemical exposures (Atkinson, 2009); (Béranger et al., 2012).
Supramolecular Chemistry and Polymer Science
Benzenepropanol and its structural analogs serve as vital components in supramolecular chemistry and polymer science. For instance, benzene-1,3,5-tricarboxamides (BTAs) represent a class of compounds leveraging the structural simplicity and adaptability of the benzene core for self-assembly into nanometer-sized structures. These structures have applications ranging from nanotechnology to polymer processing and biomedical fields, showcasing the versatility of benzenepropanol-related compounds in designing advanced materials with specific functionalities (Cantekin et al., 2012).
Flavonoid Biosynthesis
The biosynthesis of flavonoids, derived from the phenylpropanoid pathway, presents another area of interest. Flavonoids, with a basic C15 benzene ring structure (C6-C3-C6), play crucial roles in plant growth, development, and defense. Research into the flavonoid biosynthetic pathway illuminates the mechanisms by which plants produce these vital compounds. Understanding these pathways aids in the exploration of their functions and applications in food, medicine, and agriculture (Liu et al., 2021).
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-2-(3-hydroxy-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-9-8-14(13-4-2-1-3-5-13)15-10-12(11-18)6-7-16(15)19/h1-7,10,14,17-19H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWTWKNWQIGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
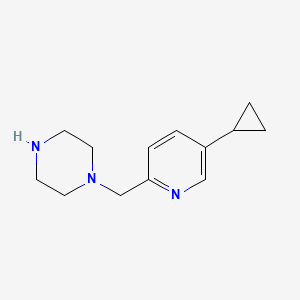
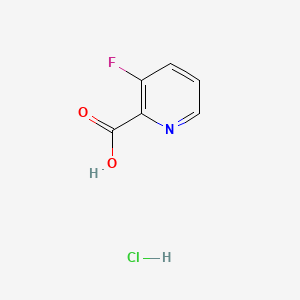
![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)
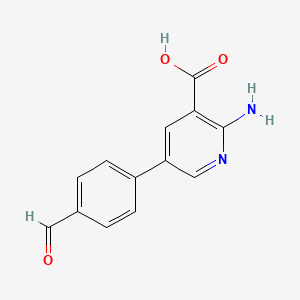

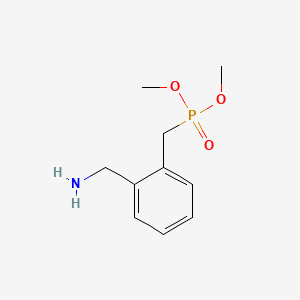
![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)
